5,6-Bis[4-(methanesulfinyl)phenyl]-N,N-dimethyl-1,2,4-triazin-3-amine
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Overview
Description
5,6-Bis[4-(methanesulfinyl)phenyl]-N,N-dimethyl-1,2,4-triazin-3-amine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazine core substituted with methanesulfinyl phenyl groups, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis[4-(methanesulfinyl)phenyl]-N,N-dimethyl-1,2,4-triazin-3-amine typically involves multi-step organic reactions. One common method includes the reaction of N,N-dimethyl-1,2,4-triazin-3-amine with 4-(methanesulfinyl)phenyl derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5,6-Bis[4-(methanesulfinyl)phenyl]-N,N-dimethyl-1,2,4-triazin-3-amine undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl groups can be oxidized to form sulfone derivatives.
Reduction: Reduction of the triazine core can lead to the formation of different amine derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
5,6-Bis[4-(methanesulfinyl)phenyl]-N,N-dimethyl-1,2,4-triazin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6-Bis[4-(methanesulfinyl)phenyl]-N,N-dimethyl-1,2,4-triazin-3-amine involves its interaction with specific molecular targets and pathways. The methanesulfinyl groups can participate in redox reactions, influencing the compound’s reactivity and interaction with biological systems. The triazine core may interact with nucleophilic sites in biomolecules, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4,6-Bis(methylsulfanyl)-5-pyrimidinamine: Another compound with similar sulfur-containing groups.
Methanesulfonyl chloride: A simpler organosulfur compound used in various chemical reactions.
Uniqueness
This detailed article provides a comprehensive overview of 5,6-Bis[4-(methanesulfinyl)phenyl]-N,N-dimethyl-1,2,4-triazin-3-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
59663-50-2 |
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Molecular Formula |
C19H20N4O2S2 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N,N-dimethyl-5,6-bis(4-methylsulfinylphenyl)-1,2,4-triazin-3-amine |
InChI |
InChI=1S/C19H20N4O2S2/c1-23(2)19-20-17(13-5-9-15(10-6-13)26(3)24)18(21-22-19)14-7-11-16(12-8-14)27(4)25/h5-12H,1-4H3 |
InChI Key |
CEFHMCAWEOPVHX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=C(N=N1)C2=CC=C(C=C2)S(=O)C)C3=CC=C(C=C3)S(=O)C |
Origin of Product |
United States |
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